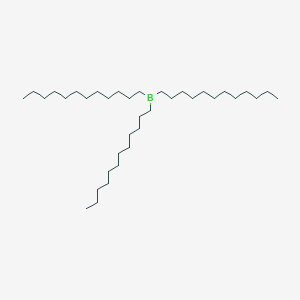

Tridodecylborane

Description

Properties

CAS No. |

14245-38-6 |

|---|---|

Molecular Formula |

C36H75B |

Molecular Weight |

518.8 g/mol |

IUPAC Name |

tridodecylborane |

InChI |

InChI=1S/C36H75B/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 |

InChI Key |

VYDLWQPLCBCJGV-UHFFFAOYSA-N |

Canonical SMILES |

B(CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Tridodecylborane

General Synthetic Routes to Trialkylboranes

Three primary strategies dominate the synthesis of trialkylboranes: hydroboration of alkenes, and the use of organometallic reagents such as Grignard and alkyllithium compounds.

Hydroboration is a cornerstone of organoborane synthesis. thieme-connect.de This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double bond of an alkene. fiveable.mewikipedia.org For the synthesis of simple trialkylboranes, a borane (B79455) (BH₃) source, often used as a complex with tetrahydrofuran (B95107) (THF) for stability, reacts sequentially with three equivalents of an alkene. wikipedia.orgmasterorganicchemistry.com

The reaction proceeds via a concerted, four-membered ring transition state, resulting in a syn-addition of the hydrogen and boron atoms to the same face of the double bond. wikipedia.orgyale.edu A key feature of hydroboration is its regioselectivity; the boron atom preferentially adds to the less substituted carbon of the double bond, a phenomenon known as anti-Markovnikov addition. fiveable.mewikipedia.org This selectivity is driven by both steric factors, as the bulky borane group favors the less hindered position, and electronic effects. redalyc.org The initial reaction forms a monoalkylborane, which rapidly reacts with two more alkene molecules to yield the final trialkylborane product. redalyc.org

Grignard reagents (RMgX) provide a classic route to organoboranes. psgcas.ac.in This method involves the reaction of a suitable boron-containing substrate, such as a boron trihalide (e.g., BF₃) or a borate (B1201080) ester, with a Grignard reagent. google.comwikipedia.org The nucleophilic alkyl or aryl group from the Grignard reagent displaces the halide or alkoxy groups on the boron atom, forming a new carbon-boron bond. fiveable.me

The reaction can be controlled to produce mono-, di-, or tri-substituted boranes depending on the stoichiometry of the reactants. For the synthesis of a trialkylborane, three equivalents of the Grignard reagent are typically required for each equivalent of the boron trihalide. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used to solvate the Grignard reagent. google.com While effective, this route can sometimes be sluggish. google.com

Similar to Grignard reagents, alkyllithium compounds (RLi) are powerful nucleophiles used to form carbon-boron bonds. fiveable.me They react with boron trihalides or other boron electrophiles to yield trialkylboranes. thieme-connect.defiveable.me Trialkylboranes can also react with alkyllithium reagents to form tetracoordinated organoborate "ate" complexes. thieme-connect.deacs.org These complexes are key intermediates in many subsequent transformations in organoborane chemistry. thieme-connect.de The reaction of trialkylboranes with acyllithium reagents, for instance, can lead to the formation of ketones after an oxidative workup. acs.orgosti.gov

Specific Protocols for the Preparation of Tridodecylborane

The most direct and widely applied method for synthesizing this compound is the hydroboration of its corresponding alkene precursor.

The synthesis of this compound is effectively achieved through the hydroboration of 1-dodecene (B91753). The reaction conditions are critical for ensuring high yield and purity.

Reaction Atmosphere: Due to the flammability and sensitivity to oxidation of organoboranes, the reaction is preferably conducted under an inert atmosphere, such as nitrogen or argon. google.com

Solvent: Anhydrous ethereal solvents are standard for hydroboration reactions. Tetrahydrofuran (THF) is a common choice as it forms a stable, commercially available complex with borane (BH₃·THF), making the reagent easier to handle. yale.edu

Temperature: Hydroboration reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature to ensure the reaction goes to completion. orgsyn.org For some reactions, refluxing may be employed to drive the reaction forward. thieme-connect.de

Workup: Since this compound is typically used as an intermediate for further reactions, it is often generated in situ and used directly without isolation. If subsequent reactions require it, an oxidative workup (e.g., with hydrogen peroxide and sodium hydroxide) can be performed to convert the trialkylborane to the corresponding alcohol (1-dodecanol). orgsyn.org

Table 1: Optimized Reaction Parameters for Trialkylborane Synthesis via Hydroboration

| Parameter | Recommended Condition | Rationale |

| Reactant | Terminal Alkene (e.g., 1-Dodecene) | Provides high regioselectivity for the primary trialkylborane. orgsyn.org |

| Reagent | Borane-Tetrahydrofuran Complex (BH₃·THF) | Stable, commercially available source of borane. yale.edu |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Excellent solvent for reactants and stabilizes the borane reagent. |

| Temperature | 0 °C to Room Temperature | Allows for controlled reaction initiation and ensures completion. orgsyn.org |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and side reactions of the reactive organoborane product. google.com |

| Stoichiometry | 3 equivalents of alkene per 1 equivalent of BH₃ | Ensures complete conversion to the trialkylborane. wikipedia.org |

The synthesis of this compound via hydroboration relies on specific precursors and a precise stoichiometric relationship.

The primary precursor is 1-dodecene , a terminal alkene. The borane source is typically borane (BH₃) , often delivered as its THF complex. yale.edu

The stoichiometry of the reaction is fundamental to its outcome. One molecule of borane possesses three hydrogen atoms, each of which can react with an alkene molecule. Therefore, to form the fully substituted trialkylborane, a stoichiometric ratio of 3 moles of 1-dodecene to 1 mole of borane is required. wikipedia.orgyoutube.com

Reaction Equation: 3 CH₃(CH₂)₉CH=CH₂ + BH₃ → B(CH₂(CH₂)₁₀CH₃)₃

This stoichiometric control is essential for maximizing the yield of the desired this compound product and avoiding mixtures of mono- and dialkylboranes. redalyc.org

Table 2: Precursor Compounds for this compound Synthesis

| Compound Name | Chemical Formula | Role in Synthesis |

| 1-Dodecene | CH₃(CH₂)₉CH=CH₂ | Alkene Precursor |

| Borane | BH₃ | Hydroborating Agent |

| Tetrahydrofuran (THF) | C₄H₈O | Solvent and Stabilizer for Borane |

Reaction Mechanisms Involving Tridodecylborane

Radical Generation Mechanisms Initiated by Tridodecylborane

The reaction between trialkylboranes, such as this compound, and molecular oxygen is a versatile and convenient method for generating carbon-centered radicals at ambient temperatures. iipseries.org This initiation process is fundamental to various radical reactions in organic synthesis. iipseries.org

The initiation of radical formation by this compound in the presence of oxygen occurs through an autoxidation process. This mechanism is generally understood to proceed in two key stages: a primary, less efficient initiation followed by a more efficient secondary initiation. whiterose.ac.uk

The primary initiation begins with the reaction between this compound ((C₁₂H₂₅)₃B) and molecular oxygen (O₂). This reaction produces a dodecyl radical (C₁₂H₂₅•) and a dodecylperoxyborane radical ((C₁₂H₂₅)₂BOO•). whiterose.ac.ukresearchgate.net

Primary Initiation Step: (C₁₂H₂₅)₃B + O₂ → C₁₂H₂₅• + (C₁₂H₂₅)₂BOO•

While this primary step generates the initial radicals, it is considered relatively inefficient. whiterose.ac.uk The subsequent reactions involving the products of this initial step are crucial for sustaining the radical process.

Peroxyborane intermediates are central to the radical generation mechanism. The dodecyl radical (C₁₂H₂₅•) formed in the primary initiation step rapidly reacts with another molecule of oxygen to form a dodecylperoxy radical (C₁₂H₂₅OO•). This peroxy radical then reacts with another molecule of this compound to produce diethyl(ethylperoxy)borane ((C₁₂H₂₅)₂BOOC₁₂H₂₅) and a new dodecyl radical.

Formation of Peroxyborane Intermediate:

C₁₂H₂₅• + O₂ → C₁₂H₂₅OO•

C₁₂H₂₅OO• + (C₁₂H₂₅)₃B → (C₁₂H₂₅)₂BOOC₁₂H₂₅ + C₁₂H₂₅•

The resulting peroxyborane, (C₁₂H₂₅)₂BOOC₁₂H₂₅, is a key intermediate. google.com Research on analogous systems, such as with triethylborane (B153662), has shown that this peroxyborane compound can react with the parent trialkylborane in a highly efficient secondary initiation step. whiterose.ac.uk This redox reaction generates two equivalents of an alkoxy radical and a borinate radical, significantly amplifying the concentration of initiating radicals. whiterose.ac.ukgoogle.com Computational simulations on similar systems suggest this secondary initiation can be thousands of times more productive than the primary one. whiterose.ac.uk

Secondary Initiation Step: (C₁₂H₂₅)₂BOOC₁₂H₂₅ + (C₁₂H₂₅)₃B → 2 (C₁₂H₂₅)₂BO• + C₁₂H₂₅•

This secondary mechanism explains why organoborane/oxygen systems are such effective radical initiators. whiterose.ac.uk

Once initiating radicals are generated from the this compound-oxygen system, the radical reaction proceeds through propagation and termination phases. numberanalytics.comlibretexts.org

Propagation: In the propagation phase, the dodecyl radical (C₁₂H₂₅•) generated during initiation reacts with a substrate molecule to form a new radical, which continues the chain reaction. chemistrysteps.comgalaxy.ai For example, in a polymerization context, the dodecyl radical would add to a monomer unit, creating a new radical on that unit, which then adds to another monomer, and so on. fujifilm.com This phase consists of a series of repeating steps where one radical is consumed and another is generated. chemistrysteps.com

Termination: The radical chain reaction concludes with the termination phase, where two radical species react with each other to form a stable, non-radical product. chemistrysteps.comgalaxy.ai This removes radicals from the system and ends the chain. Termination can occur through several pathways, including:

Recombination (Coupling): Two radicals combine to form a single molecule.

2 C₁₂H₂₅• → C₂₄H₅₀

C₁₂H₂₅• + (C₁₂H₂₅)₂BO• → (C₁₂H₂₅)₂BOC₁₂H₂₅

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated molecule. fujifilm.com

The low concentration of radical species makes termination a rare event compared to propagation. libretexts.org

| Reaction Stage | Key Radical Species | Role in this compound System |

|---|---|---|

| Initiation | Dodecyl Radical (C₁₂H₂₅•) | The primary initiating radical generated from the reaction of this compound and oxygen. |

| Propagation | Substrate-based Radical | Formed when a dodecyl radical reacts with a substrate, continuing the chain reaction. |

| Termination | Any two radical species | Combine to form stable, non-radical products, ending the chain reaction. |

Transmetalation Reactions with this compound

Transmetalation is a general organometallic process involving the transfer of a ligand, such as an alkyl group, from one metal or metalloid to another. thieme-connect.dewikipedia.org this compound can serve as an alkyl source in transmetalation reactions, particularly for the synthesis of organomercury compounds. thieme-connect.degoogle.com

The transmetalation reaction between this compound and a mercury(II) salt, such as mercury(II) acetate (B1210297) (Hg(OAc)₂), involves the transfer of dodecyl groups from the boron atom to the mercury atom. thieme-connect.de This process is a type of redox-transmetalation. wikipedia.org

The general mechanism proceeds by the replacement of the acetate groups on the mercury atom with the dodecyl groups from the borane (B79455). The reaction is driven by the formation of more stable products. All three alkyl groups on the boron atom are available for transfer. A study details the reaction of this compound with mercury(II) acetate in a 25% excess of the borane, refluxed for four hours, to yield the corresponding organomercury product. thieme-connect.de

This reaction provides a direct pathway to dialkylmercury compounds from trialkylboranes. thieme-connect.de

The formation of organomercury compounds from this compound and mercury(II) salts proceeds through intermediate species where both boron and mercury are involved. The initial step is likely the coordination of the mercury salt to the organoborane.

The reaction likely proceeds stepwise, with the sequential transfer of dodecyl groups. An initial transmetalation would form a dodecylmercuric acetate intermediate ((C₁₂H₂₅)HgOAc).

(C₁₂H₂₅)₃B + Hg(OAc)₂ → (C₁₂H₂₅)HgOAc + (C₁₂H₂₅)₂BOAc

This intermediate can then react further. A second transmetalation step with another molecule of this compound or through a symmetrization reaction would lead to the final didodecylmercury (B157799) ((C₁₂H₂₅)₂Hg) product. The formation of complex mercuration products can involve such intermediates. researchgate.net

| Boron Reagent | Mercury Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | Mercury(II) acetate | Reflux, 4 hours | Didodecylmercury (inferred) | 83% | thieme-connect.de |

Mechanisms of Organoborane-Amine Complex Activation

Dissociation Pathways of this compound-Amine Complexes

The dissociation of the this compound-amine complex is the initial and often rate-determining step for its subsequent reactions. This process breaks the N-B coordinate bond, freeing the this compound to act as a potent initiator or reactant. The dissociation can proceed through several mechanisms, primarily influenced by thermal conditions or chemical deblocking agents. acs.orgresearchgate.net

Generally, the dissociation of amine-borane adducts can be understood through two primary pathways: a dissociative (SN1-like) mechanism or an associative (SN2-like) mechanism. acs.orgumich.edu In a dissociative pathway, the amine ligand departs in a slow step, generating a coordinatively unsaturated, trivalent borane intermediate. umich.edulibretexts.org This is often facilitated by thermal energy. The stability of the resulting free amine and the tricoordinate borane influences the energy barrier for this process.

Chemical deblocking offers an alternative route to dissociation. Reagents like carboxylic acids or isocyanates can react with the amine portion of the complex. researchgate.net For instance, an acid will protonate the amine, disrupting the N-B bond and releasing the free trialkylborane. researchgate.net Similarly, an isocyanate reacts with the amine to form a urea (B33335), which effectively liberates the borane. researchgate.net This chemical deblocking is particularly useful as it can occur at temperatures below the thermal dissociation temperature of the complex. epo.org

The choice of amine in the complex significantly affects the dissociation conditions. Different amines, such as 1,3-propanediamine, 1,6-hexanediamine, or methoxypropylamine, can be used to form complexes with organoboranes like this compound, each imparting different stability and dissociation characteristics to the resulting complex. google.com Studies on various amine-borane systems show that factors like steric hindrance and the electronic properties of the amine influence the strength of the N-B bond and, consequently, the ease of dissociation. acs.orglibretexts.org

| Dissociation Trigger | Mechanism | Description | Relevant Factors |

| Thermal Stimulus | Dissociative (SN1-like) | The complex cleaves the N-B bond upon heating, releasing the free this compound and amine. acs.org | Temperature, N-B bond strength, Steric hindrance. libretexts.org |

| Chemical Deblocking (Acid) | Protonation | An acid protonates the amine, breaking the dative bond and freeing the this compound. researchgate.net | pKa of the acid and amine. |

| Chemical Deblocking (Isocyanate) | Reaction with Amine | An isocyanate reacts with the amine to form a urea derivative, liberating the this compound. researchgate.net | Reactivity of the isocyanate and amine. |

Radical Initiation from Amine-Complexed this compound

Once dissociated from its amine complex, this compound is highly effective at initiating radical reactions, particularly in the presence of oxygen. beilstein-journals.orgresearchgate.net This capability is a cornerstone of its application in polymer chemistry and organic synthesis. researchgate.netnih.gov The process is not inhibited by oxygen; in fact, oxygen is a necessary component for radical generation in this system. researchgate.net

The mechanism for radical initiation involves the autoxidation of the liberated this compound. The process begins with the reaction between the tricoordinate borane and molecular oxygen. This reaction proceeds through a homolytic substitution mechanism to generate various radical species. researchgate.net

The key steps are as follows:

Dissociation: The this compound-amine complex dissociates to yield free this compound ( (C₁₂H₂₅)₃B ). researchgate.net

Oxygen Adduct Formation: The this compound reacts with oxygen (O₂) to form a peroxy-borane intermediate ((C₁₂H₂₅)₂BOO(C₁₂H₂₅)).

Radical Generation: This intermediate is unstable and undergoes homolytic cleavage, generating a variety of radicals, including alkyl ((C₁₂H₂₅)•), alkoxy ((C₁₂H₂₅)O•), and peroxy ((C₁₂H₂₅)OO•) radicals. researchgate.net

These generated radicals are potent initiators for a wide range of chemical transformations, most notably free-radical polymerization. researchgate.net This method has been successfully applied to the controlled radical polymerization of monomers like acrylamides and acrylates under ambient, open-air conditions. acs.org The use of air-stable amine-borane complexes like this compound-amine allows for the in situ generation of the radical initiator, avoiding the handling of pyrophoric free trialkylboranes. chemrxiv.org This system has been utilized in Atom Transfer Radical Addition (ATRA) reactions and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netnih.gov

| Stage | Reaction | Product(s) | Role in Initiation |

| Liberation | (C₁₂H₂₅)₃B • Amine → (C₁₂H₂₅)₃B + Amine | Free this compound | Makes borane available for reaction. researchgate.net |

| Autoxidation | (C₁₂H₂₅)₃B + O₂ → Radicals | Alkyl, Alkoxy, Peroxy Radicals | Primary radicals that start the chain reaction. beilstein-journals.orgresearchgate.net |

| Propagation | Radical + Monomer → Growing Polymer Chain | Polymer Radical | Continues the polymerization process. acs.org |

Other Significant Reaction Pathways Mediated by this compound

Beyond its prominent role as a radical initiator via its amine complexes, this compound participates in other significant reaction pathways.

One notable application is in transmetalation reactions . This compound can react with mercury(II) acetate (Hg(OAc)₂) to transfer its dodecyl groups to the mercury center, forming an organomercury compound. In a specific example, refluxing this compound with mercury(II) acetate for four hours resulted in the formation of the corresponding organomercury product in 83% yield. thieme-connect.de This reaction demonstrates the utility of organoboranes as precursors for creating other organometallic reagents. thieme-connect.de

This compound has also been employed as a co-initiator in the polymerization of thiocarbonyl fluoride (B91410) (CF₂S). In this context, it was used in conjunction with oxygen or peroxyboranes as the oxidizing part of the initiator system. dss.go.th This process yielded poly(thiocarbonyl fluoride) in good amounts over relatively short reaction times, highlighting a specialized application in polymer synthesis. dss.go.th

Furthermore, this compound is utilized in the preparation of curable silicone compositions . It is a component of the organoborane amine complexes used to catalyze the polymerization of an acrylic phase within silicone-based adhesives. The dissociation of the complex initiates the acrylic polymerization that promotes adhesion to various substrates. researchgate.netgoogle.com

Applications of Tridodecylborane in Advanced Chemical Synthesis

Tridodecylborane as a Polymerization Initiator

This compound's primary role in polymer synthesis is as an initiator, a substance that commences the chain reaction of polymerization. Its effectiveness is particularly noted in radical polymerization, where it facilitates the formation of polymers from monomer units.

Application in Controlled Radical Polymerization (CRP) Systems

| Feature | Description | Source(s) |

|---|---|---|

| Initiation System | Air-stable trialkylborane-amine complex activated by a deblocker (e.g., carboxylic acid). | researchgate.netrsc.org |

| Mechanism | Liberated trialkylborane consumes oxygen to generate radicals, which then mediate RAFT polymerization. | researchgate.net |

| Reaction Conditions | Can be performed at room temperature and in the presence of oxygen. | researchgate.netrsc.org |

| Control Features | Allows for the synthesis of polymers with a wide range of molecular weights and narrow distributions. | researchgate.net |

| Advantages | Overcomes oxygen inhibition, enabling polymerization under ambient conditions without the need for deoxygenation. | researchgate.net |

Utilization in Free Radical Polymerization of Specific Monomers

This compound is an effective initiator for the free-radical polymerization of a variety of monomers, particularly acrylic and methacrylic monomers. google.comresearchgate.net In many applications, it is used as part of a two-component system, often complexed with an amine to enhance its stability for storage and handling. researchgate.netresearchgate.net The polymerization is typically initiated by the decomplexation of the organoborane-amine complex, which liberates the trialkylborane. dss.go.th This decomplexation can be triggered by various means, including the introduction of an amine-reactive compound such as an isocyanate or an acid. researchgate.netdss.go.th Once freed, the this compound reacts with oxygen to generate radicals, which in turn initiate the polymerization of monomers like acrylates and methacrylates. researchgate.netgoogle.com This initiation system is notable for its ability to function under ambient conditions, providing a versatile route for creating a range of polymeric materials, including pressure-sensitive adhesives. researchgate.net The polymerization of these monomers can proceed rapidly and with high conversion rates. researchgate.net

Table 2: Monomers Polymerized by Trialkylborane Initiators

| Monomer Class | Specific Examples | Source(s) |

|---|---|---|

| Acrylates | Methyl acrylate, Ethyl acrylate | google.comresearchgate.net |

| Methacrylates | Methyl methacrylate | google.com |

| Vinyl Esters | Vinyl acetate (B1210297) | google.com |

| Vinyl Ethers | Fluoro alkyl vinyl ether | google.com |

| Other Vinyl Monomers | N-vinyl pyrrolidone, Styrene | google.com |

Role in the Polymerization of Fluorine-Containing Monomers, e.g., Poly(thiocarbonyl fluoride)

The application of this compound extends to the polymerization of fluorine-containing monomers, a critical process for producing high-performance fluoropolymers. google.comresearchgate.net Research has shown that the trialkylborane-oxygen redox couple is an effective initiator for the free-radical polymerization of thiocarbonyl fluoride (B91410) (CF₂S). researchgate.net This initiation system is particularly advantageous as it allows the polymerization to be conducted at very low temperatures, ranging from -60 to -120°C. researchgate.net In a specific documented experiment, this compound was used with oxygen to initiate the polymerization of thiocarbonyl fluoride in a dichlorodifluoromethane (B179400) solvent at -78°C, resulting in a significant yield of poly(thiocarbonyl fluoride). dss.go.th This demonstrates the capability of this compound to initiate the polymerization of challenging, highly reactive monomers under specific and controlled conditions. It is believed that organoborane and oxygen combinations can initiate the polymerization of any fluorinated functional monomer. google.com

Table 3: Polymerization of Thiocarbonyl Fluoride (CF₂=S) with this compound

| Initiator System | Monomer | Solvent | Temperature | Polymer Yield | Source(s) |

|---|---|---|---|---|---|

| This compound / Oxygen | Thiocarbonyl fluoride | Dichlorodifluoromethane | -78°C | 85% | dss.go.th |

Catalytic Function in Silicone Curing Processes

This compound plays a significant role as a catalyst in the curing of silicone compositions, particularly in systems that require curing at ambient or low temperatures. rsc.orggoogle.comnih.gov This process, often referred to as room-temperature vulcanizing (RTV), is essential for producing stable and durable silicone elastomers and adhesives. acs.org

To enhance stability and control the initiation of the curing process, this compound is often part of an organoborane-amine complex. google.comnih.gov These complexes are stable under ambient conditions and in the presence of oxygen, which allows for the formulation of one-part or two-part curable silicone systems. researchgate.netgoogle.com The curing process is initiated when the organoborane is liberated from the amine complex. dss.go.th This can be achieved by introducing an amine-reactive compound, such as an isocyanate or an acid, which reacts with the amine and breaks the complex. google.comdss.go.th The freed this compound then acts as a radical initiator, often in the presence of oxygen, to start the crosslinking of the silicone polymers, which may contain radical-curable groups like acrylates or methacrylates. google.comnih.gov

A key advantage of using this compound-amine complexes is the ability to achieve curing at low temperatures, including room temperature and below. rsc.orggoogle.com Traditional heat-cured silicone systems require elevated temperatures to initiate polymerization, which can limit their application on heat-sensitive substrates. The use of an amine-reactive compound to trigger the decomplexation of the organoborane allows the curing to proceed without the need for external heat. rsc.orggoogle.com This makes this compound-based systems highly suitable for applications in electronics and for bonding a wide variety of substrates, including plastics and metals, where low-temperature processing is crucial. google.com The ability to cure at ambient temperatures simplifies the manufacturing process and expands the range of applications for silicone adhesives and elastomers. google.comresearchgate.net

This compound in Organometallic Compound Synthesis

Organoboranes are versatile precursors for the formation of organometallic compounds through a process known as transmetalation, where an organic group is transferred from boron to another metal. This compound participates in these reactions, offering a pathway to long-chain alkyl-metal species.

Synthesis of Organomercury Compounds via Transmetalation

The transmetalation of trialkylboranes with mercury(II) salts is a well-established and convenient method for preparing alkylmercury(II) compounds. google.com This approach is particularly effective for primary trialkylboranes like this compound, leading to near-quantitative yields of the corresponding alkylmercury derivatives. google.com

Detailed research has demonstrated a specific application of this methodology. In a documented procedure, this compound is reacted with mercury(II) acetate to yield the corresponding dodecylmercury compound. The reaction proceeds under reflux conditions, and a notable yield has been reported, highlighting the efficiency of this synthetic route. thieme-connect.de

Table 1: Synthesis of Dodecylmercury Acetate from this compound thieme-connect.de

| Reactant 1 | Amount (mol) | Reactant 2 | Amount (g) | Conditions | Yield |

| This compound | 0.25 (25% excess) | Mercury(II) acetate | 31.8 | Reflux, 4 hours | 83% |

This reaction underscores the utility of this compound as a precursor for generating long-chain organomercury compounds, which can be valuable intermediates in further organic transformations. google.comthieme-connect.de

Formation of Other Metal-Alkyl Species

The transmetalation reaction is not limited to mercury. In principle, trialkylboranes can be used to form a variety of other metal-alkyl species, with organozinc compounds being a notable example. google.com This general reactivity suggests that this compound could serve as a dodecyl group transfer agent to other metals. However, while the general transformation of trialkylboranes to other organometallics is known, specific, well-documented examples detailing the reaction of this compound to form other discrete metal-alkyl species are not prevalent in the surveyed scientific literature. Its inclusion in patents often involves complex mixtures for material science applications, rather than the synthesis of specific organometallic reagents. googleapis.com

This compound as a Reagent in Organic Transformations

Beyond its use as a precursor in transmetalation, this compound can also be employed as a reagent in various organic reactions, leveraging the reactivity of the boron-carbon bond.

Alkylation Reactions

Trialkylboranes are generally not potent alkylating agents in the same vein as organolithium or Grignard reagents. google.com However, their alkyl groups can be transferred under specific, typically radical-mediated or "ate" complex-involved, conditions. While some databases classify this compound as a potential alkylating agent, detailed research findings illustrating its practical use in general alkylation methodologies within advanced organic synthesis are limited in publicly accessible sources. google.com

Reduction Methodologies

The utility of trialkylboranes and their derivatives as reducing agents is a cornerstone of modern organic synthesis. While this compound is mentioned in patent literature as a component of reducing agent systems, particularly for initiating polymerization in industrial settings, these applications are highly specialized. google.comgoogle.com Comprehensive studies detailing its use as a general reducing agent for common functional groups in the context of broader organic synthesis are not widely reported.

Analytical Methodologies for Characterizing Tridodecylborane and Its Reaction Products

Spectroscopic Analysis Techniquesmit.edugoogle.comgoogle.comgoogle.comresearchgate.net

Spectroscopy is the principal tool for the structural investigation of tridodecylborane and its derivatives. Techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely utilized to provide a comprehensive understanding of these molecules. mit.edugoogle.comgoogle.com

NMR spectroscopy is arguably the most powerful technique for the structural analysis of this compound. By examining different nuclei (¹H, ¹³C, ¹¹B), a complete picture of the molecule's connectivity and electronic environment can be assembled. mit.edugoogle.com

Proton NMR (¹H NMR) is used to confirm the presence and structure of the dodecyl alkyl chains attached to the boron atom. The spectrum provides information about the different types of protons and their neighboring environments. For this compound, the ¹H NMR spectrum is characterized by signals corresponding to the long alkyl chains. Specific resonances include a triplet for the terminal methyl (–CH₃) protons, a multiplet for the methylene (B1212753) (–CH₂–) group directly bonded to the boron atom, and a large, overlapping series of multiplets for the remaining ten methylene groups in the chain. The integration of these signals confirms the ratio of protons in the molecule. This technique is also invaluable for monitoring reactions; for instance, in the preparation of organopolysiloxanes, ¹H NMR can be used to confirm the complete conversion of reactants. znaturforsch.com

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| B–CH₂–R | ~0.8 - 1.0 | m (multiplet) |

| –(CH₂)₁₀– | ~1.2 - 1.4 | m (multiplet) |

| –CH₃ | ~0.88 | t (triplet) |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each carbon atom in a unique electronic environment gives a distinct signal. For the dodecyl chain, twelve separate signals are expected. The carbon atom directly attached to the boron (C1) is of particular interest. Its signal is often broadened due to scalar coupling to the quadrupolar ¹¹B nucleus, a characteristic feature of organoboranes. The chemical shifts of the other carbon atoms resemble those of a long-chain alkane. Solution-state ¹³C NMR is frequently used in the characterization of complex mixtures containing organoboranes. google.comsdsu.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C1 (B–C H₂) | ~20 - 25 | Signal may be broad due to quadrupolar relaxation |

| C2-C11 | ~23 - 34 | Multiple overlapping signals |

| C12 (–C H₃) | ~14 | Sharp signal |

Boron-11 NMR (¹¹B NMR) is the most direct method for probing the environment of the boron atom. This technique is highly sensitive to the coordination number and the nature of the substituents on the boron center. For tricoordinate trialkylboranes like this compound, the ¹¹B NMR chemical shift typically appears in a characteristic low-field region, generally between δ +83 and +93 ppm. thieme-connect.de A representative value for simple trialkylboranes is around δ +87. nih.gov

The power of ¹¹B NMR is particularly evident when analyzing the reaction products of this compound. When the tricoordinate boron atom reacts with a nucleophile, it forms a tetracoordinate "ate" complex. nih.gov This change in coordination from three to four results in a dramatic upfield shift in the ¹¹B NMR spectrum. For example, in reactions involving other trialkylboranes, the ¹¹B signal has been observed to shift from δ +88.2 (tricoordinate) to δ +51 (tetracoordinate) upon forming an adduct. dss.go.th This makes ¹¹B NMR an exceptional tool for monitoring reaction progress and identifying tetracoordinate boron species. mit.edu

Table 3: Characteristic ¹¹B NMR Chemical Shifts for Boron Centers

| Boron Species | Coordination Number | Typical Chemical Shift (δ, ppm) | Reference |

| Trialkylborane (e.g., this compound) | 3 | +83 to +93 | thieme-connect.de |

| Tetracoordinate Borate (B1201080) Complex (Reaction Product) | 4 | +12 to -8 (alkoxyborates); ~+51 (formate adduct) | thieme-connect.dedss.go.th |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound itself, the spectrum is relatively simple and dominated by absorptions characteristic of alkyl groups. These include strong C-H stretching vibrations in the 2850–2960 cm⁻¹ region and C-H bending vibrations around 1375–1465 cm⁻¹.

The primary utility of IR spectroscopy is in the analysis of reaction products derived from this compound. For example, the oxidation of a trialkylborane to an alcohol would be clearly indicated by the appearance of a strong, broad absorption band in the 3200–3600 cm⁻¹ region, corresponding to the O-H stretching vibration. Similarly, conversion to a ketone would show a characteristic C=O stretching band near 1715 cm⁻¹. The technique has been used to characterize products in polymerization reactions initiated by this compound. dtic.mil

Table 4: Key IR Absorption Frequencies for this compound and Potential Reaction Products

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Molecule |

| C–H (Alkyl) | Stretch | 2850 - 2960 | This compound |

| C–H (Alkyl) | Bend | 1375 - 1465 | This compound |

| O–H (Alcohol) | Stretch, Broad | 3200 - 3600 | Reaction Product |

| C=O (Ketone) | Stretch, Strong | ~1715 | Reaction Product |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. elsevier.com High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact elemental composition, confirming the molecular formula with high accuracy. mit.edu

The mass spectrum of this compound is complicated by the presence of two natural isotopes of boron, ¹¹B (80.1%) and ¹⁰B (19.9%), which results in a characteristic pattern for the molecular ion and boron-containing fragments. The fragmentation is typically initiated by the loss of the long alkyl chains. The analysis of reaction mixtures and products by mass spectrometry, often coupled with other techniques, provides a reliable means of identifying the compounds formed.

Table 5: Predicted m/z Peaks for Key Fragments in the Mass Spectrum of this compound

| Ion | Formula | Predicted m/z (for ¹¹B, ¹²C, ¹H) | Fragmentation Pathway |

| Molecular Ion | [C₃₆H₇₅B]⁺ | 518.6 | - |

| [M - C₁₂H₂₅]⁺ | [C₂₄H₅₀B]⁺ | 349.4 | Loss of one dodecyl radical |

| [M - 2(C₁₂H₂₅)]⁺ | [C₁₂H₂₅B]⁺ | 180.2 | Loss of two dodecyl radicals |

| Dodecyl Cation | [C₁₂H₂₅]⁺ | 169.2 | Cleavage of B-C bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and analyzing its reaction products.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a primary technique for the analysis of volatile and semi-volatile compounds. It is effective for assessing the purity of this compound and identifying any volatile byproducts from its synthesis. usgs.gov A typical analysis would involve using a low-polarity capillary column, such as a DB-5, which separates compounds primarily based on their boiling points. usgs.gov

However, the high molecular weight and boiling point of this compound (C36) present a challenge for standard GC-MS. The analysis of very long-chain hydrocarbons (e.g., beyond C40) can be difficult, as they may not vaporize or may elute at very high temperatures, potentially leading to thermal degradation. mdpi.com Therefore, specialized high-temperature columns and injection techniques may be necessary. The mass spectrometer detector provides definitive identification through fragmentation patterns and molecular ion data. scirp.org

Table 3: Illustrative Gas Chromatography (GC-MS) Parameters for Long-Chain Compounds This interactive table outlines typical parameters for the GC-MS analysis of long-chain molecules like this compound, based on methods for similar compounds.

| Parameter | Specification | Purpose |

|---|---|---|

| Instrument | Agilent 6890 GC / 5973 MS or similar | Separation and Mass Analysis |

| Injector | Cool On-Column or Split/Splitless | Introduces sample without thermal degradation |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5) | Fused silica (B1680970) capillary for separating nonpolar analytes |

| Carrier Gas | Helium | Inert gas to carry sample through the column |

| Oven Program | e.g., 50°C (2 min) to 320°C at 10°C/min | Temperature ramp to elute compounds by boiling point |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio for identification |

| MS Mode | Electron Ionization (EI), Selected Ion Monitoring (SIM) | Fragmentation for structural info; enhanced sensitivity |

Parameters based on standard methods for long-chain organic molecules. usgs.govuantwerpen.be

For non-volatile or thermally sensitive compounds, high-performance liquid chromatography (HPLC) is the separation technique of choice. chromtech.comwikipedia.org this compound, with its high molecular weight, and many of its potential reaction products (e.g., polymers, functionalized derivatives) fall into this category. Given the non-polar nature of this compound, reversed-phase HPLC is the most suitable mode. chemguide.co.uk

In reversed-phase HPLC, a non-polar stationary phase (e.g., silica bonded with C18 alkyl chains) is used with a polar mobile phase. chemguide.co.uk The sample is dissolved in a suitable organic solvent, and separation occurs based on the hydrophobic interactions between the analytes and the stationary phase. ufl.edu A gradient elution, where the mobile phase composition is changed over time (e.g., from a high percentage of water to a high percentage of acetonitrile (B52724) or another organic solvent), is typically used to separate components with a wide range of polarities. thermofisher.com

A key challenge is detection, as this compound lacks a chromophore for standard UV-Vis detection. openaccessjournals.com This can be addressed by using universal detectors like Evaporative Light Scattering Detectors (ELSD) or by coupling the HPLC system to a mass spectrometer (LC-MS). wikipedia.org

Table 4: Typical Reversed-Phase HPLC Configuration for this compound Analysis This interactive table details a potential HPLC setup for the analysis of the non-volatile this compound.

| Component | Specification | Function |

|---|---|---|

| Mode | Reversed-Phase | For separation of non-polar analytes |

| Stationary Phase | C18 (Octadecylsilane) bonded silica | Non-polar phase for hydrophobic interactions |

| Mobile Phase | Gradient of Water (A) and Acetonitrile/Methanol (B) | Polar eluent system; gradient allows for separation of multiple components |

| Sample Solvent | Tetrahydrofuran (B95107) (THF) or similar organic solvent | Must be miscible with the mobile phase |

| Detector | ELSD, CAD (Charged Aerosol Detector), or MS | Universal detection not reliant on UV absorbance |

Configuration based on general principles of HPLC for non-polar, non-volatile compounds. wikipedia.orgchemguide.co.ukthermofisher.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental and destructive technique used to determine the mass fractions of carbon, hydrogen, and other elements (like boron) in a pure compound. It serves as a crucial check for the compositional verification of newly synthesized this compound. The standard method involves the combustion of a small, precise amount of the sample at high temperatures, followed by the quantification of the resulting gases (CO₂, H₂O).

For organometallic and organoboron compounds, journals and regulatory bodies have established criteria for purity. nih.gov Typically, the experimentally found mass percentages for carbon and hydrogen must agree with the theoretically calculated values to within ±0.4%. nih.govacs.org This confirms that the empirical formula of the synthesized compound matches the expected formula, providing strong evidence of its identity and purity. While mass spectrometry can also provide evidence for elemental composition, elemental analysis remains a cornerstone of compound characterization. acs.org

Table 5: Theoretical vs. Acceptable Found Values for Elemental Analysis of this compound (C₃₆H₇₅B) This interactive table shows the calculated elemental composition of this compound and the acceptable range for experimental results based on the ±0.4% criterion.

| Element | Symbol | Calculated Mass % | Acceptable Experimental Range (%) |

|---|---|---|---|

| Carbon | C | 86.01 | 85.61 - 86.41 |

| Hydrogen | H | 15.03 | 14.63 - 15.43 |

| Boron | B | 2.15 | (Typically less stringent) |

Calculated values based on atomic weights; acceptable range based on the ±0.4% standard. nih.gov

Rheological Characterization of this compound-Modified Systems (e.g., polymers)

When this compound is used to modify a material system, such as being blended with a polymer, rheology is used to characterize the resulting changes in flow and deformation behavior. Rheological measurements are highly sensitive to a polymer's structure, including molecular weight, chain entanglement, and branching, making it an excellent tool for probing the effects of an additive like this compound. anton-paar.comtainstruments.com

The primary instrument used is a dynamic shear rheometer (DSR), which applies an oscillatory stress or strain to a sample. windows.net Key parameters measured include:

Storage Modulus (G'): Represents the elastic (solid-like) component of the material, indicating its ability to store energy. An increase in G' suggests increased stiffness. windows.net

Loss Modulus (G''): Represents the viscous (liquid-like) component, indicating the energy dissipated as heat.

Phase Angle (δ): The phase lag between the applied stress and the resulting strain. A phase angle of 0° indicates a perfectly elastic solid, while 90° indicates a perfectly viscous liquid. windows.net

By incorporating this compound, which could act as a plasticizer or form Lewis acid-base adducts with functional groups on the polymer chains, one might expect to see changes in these rheological parameters. researchgate.net For example, the formation of a dynamic network could increase the material's elasticity and alter its glass transition temperature. acs.orgcranfield.ac.uk

Table 6: Hypothetical Rheological Data for a Polymer Modified with this compound This interactive table illustrates how the addition of this compound could affect the key rheological properties of a base polymer at a given temperature and frequency.

| Material | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Phase Angle (δ) (degrees) | Interpretation |

|---|---|---|---|---|

| Base Polymer | 1.0 x 10⁵ | 2.5 x 10⁴ | 14.0 | Predominantly elastic behavior |

| Polymer + 5% this compound | 8.0 x 10⁴ | 3.0 x 10⁴ | 20.6 | Reduced stiffness (lower G'), increased damping (higher δ) |

Data is illustrative and demonstrates potential changes based on principles of polymer rheology. windows.netekb.eg

Theoretical and Computational Studies of Tridodecylborane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic properties and geometric structure of Tridodecylborane from first principles. These methods offer a microscopic view of the molecule, forming the basis for understanding its behavior.

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of organoboron compounds due to its favorable balance of computational cost and accuracy. slideshare.net For a molecule like this compound, DFT calculations are employed to determine its ground-state geometry, electronic properties, and spectroscopic parameters.

Detailed research findings from DFT studies on analogous, smaller trialkylboranes provide a framework for the expected results for this compound. For instance, calculations on trimethylborane (B1581522) and triethylborane (B153662) at the B3LYP/6-311+g(d,p) level of theory have shown excellent agreement with experimental NMR data, particularly for predicting coupling constants which are sensitive to the electronic environment and hyperconjugation effects. researchgate.net The optimized geometry reveals a trigonal planar arrangement around the central boron atom, with C-B-C bond angles close to 120°. The long dodecyl chains introduce significant conformational flexibility, which can be explored using DFT by calculating the energies of various rotamers.

Key insights from DFT applications include:

Geometric Optimization : Determination of bond lengths, bond angles, and dihedral angles for the lowest energy conformer.

Electronic Properties : Calculation of molecular orbitals (HOMO, LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map, which identifies regions of electrophilic and nucleophilic character.

Spectroscopic Prediction : Computation of NMR chemical shifts and coupling constants, which can be compared with experimental data to validate structural assignments. nih.gov

| Parameter | Trimethylborane (Optimized Structure) | Triethylborane (Optimized Structure) |

|---|---|---|

| B-C Bond Length (pm) | 156.7 | 157.4 |

| C-B-C Angle (°) | 120.0 | 119.9 |

| Calculated ¹J(¹³C,¹¹B) (Hz) | -50.5 | -48.9 |

Ab Initio Calculations of Electronic Structure

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theoretical accuracy for calculating the electronic structure of molecules like this compound. mdpi.com While computationally more demanding than DFT, methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory provide benchmark data for ground and excited state properties. mdpi.comresearchgate.net

For this compound, ab initio calculations would be critical for:

Accurate Energy Profiles : Precisely calculating the potential energy surface, which is essential for studying reaction mechanisms and conformational landscapes.

Excited States : Investigating electronic excited states, which is crucial for understanding the photophysical properties of the molecule, though this compound itself is not primarily studied for such properties. uol.de

Weak Interactions : Accurately describing non-covalent interactions, such as van der Waals forces between the long alkyl chains, which play a significant role in the molecule's condensed-phase behavior and aggregation.

Combining ab initio calculations with DFT provides a comprehensive understanding, where DFT is used for broader surveys and ab initio methods are used for refining key energetic and electronic details. aps.org

Molecular Dynamics Simulations of this compound in Solution and Polymeric Matrices

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement and interactions of atoms and molecules over time. wikipedia.orgnih.gov This approach is particularly suited for large systems like this compound, where the dynamics of the long alkyl chains and intermolecular interactions are key to its macroscopic properties.

For MD simulations, a force field—a set of empirical potential energy functions—is used to describe the interactions between atoms. nih.gov The choice of force field is critical for accurately modeling the system's behavior.

Simulations in Solution: In solution, MD simulations can predict how this compound molecules behave and interact with solvent molecules. This includes studying solvation, diffusion, and self-aggregation. diva-portal.orgmdpi.com For example, a simulation box would be constructed containing multiple this compound molecules and a chosen solvent (e.g., tetrahydrofuran (B95107) or a hydrocarbon). The simulation would then track the trajectories of all atoms, providing insights into:

Solvation Shell Structure : How solvent molecules arrange around the boron center and the alkyl chains. rsc.org

Aggregation Propensity : Whether this compound molecules tend to form clusters or aggregates in solution, driven by hydrophobic interactions between the dodecyl chains.

Diffusion Coefficient : The rate at which this compound moves through the solution, a key property for understanding its transport behavior.

| Parameter | Value/Description |

|---|---|

| Force Field | GAFF (General Amber Force Field) or OPLS-AA |

| System Size | ~50 this compound, ~10,000 Solvent Molecules |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns - 1 µs |

| Time Step | 2 fs |

Simulations in Polymeric Matrices: When incorporated into a polymer, this compound can act as a plasticizer, a dopant, or a reactive site. MD simulations are invaluable for understanding its role within the complex polymer environment. nasa.govdovepress.comnih.gov These simulations can reveal how the presence of this compound affects the polymer's properties:

Glass Transition Temperature (Tg) : Simulations can predict changes in the polymer's Tg, which indicates altered chain mobility. A decrease in Tg often suggests a plasticizing effect. nih.gov

Interfacial Interactions : The nature and strength of interactions between the alkyl chains of this compound and the polymer chains can be quantified.

Morphology : The distribution and dispersion of this compound molecules within the polymer matrix can be visualized, identifying whether it is well-mixed or forms separate domains.

Reaction Pathway Modeling and Energy Landscape Analysis

Understanding the chemical reactions of this compound requires mapping the complex transformations it can undergo. Computational chemistry provides the tools to model these reaction pathways and analyze the associated energy landscapes. researchgate.net

Reaction pathway modeling involves identifying the sequence of elementary steps that connect reactants to products, including any transient intermediates and transition states. diva-portal.org For a reaction involving a trialkylborane, such as its synthesis or a subsequent functionalization, computational methods can calculate the potential energy surface along a chosen reaction coordinate. This allows for the determination of activation energies (the energy barriers that must be overcome for the reaction to proceed) and reaction enthalpies. researchgate.net For example, in the polyhomologation reaction, DFT calculations have been used to determine that the rate-limiting step for methylene (B1212753) insertion into a carbon-boron bond has an activation barrier of around 21.1 kcal/mol for simple trialkylboranes. researchgate.net

Energy landscape analysis provides a broader view of the system's potential energy surface, identifying all relevant stable structures (local minima) and the transition states that connect them. researchgate.netstanford.edu For a flexible molecule like this compound, this analysis can reveal the various low-energy conformations of its dodecyl chains and the energy barriers for converting between them. This is crucial for understanding its dynamic behavior and how its shape influences its reactivity. The analysis can be visualized using disconnectivity graphs, which show the basins of attraction on the energy landscape. researchgate.net

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS) | +21.1 |

| Products | -15.5 |

Prediction of Reactivity and Selectivity via Computational Chemistry

A major goal of computational chemistry is to predict how a molecule will react and which product will be favored (selectivity) without performing the experiment. cecam.org For organoboron compounds, this is particularly important in applications like catalysis and organic synthesis. colorado.edumit.edu

Computational models, often combining DFT with machine learning, are increasingly used to predict reactivity. rsc.org The process typically involves:

Calculating Descriptors : Using DFT, various properties (descriptors) of the reactant molecules are calculated. For this compound, these could include steric parameters (e.g., cone angle) and electronic parameters (e.g., partial atomic charges on the boron and alpha-carbon atoms, HOMO/LUMO energies). acs.orgacs.org

Building a Model : A dataset of known reactions for similar organoboranes is compiled. A machine learning algorithm is then trained to find a correlation between the calculated descriptors and the experimentally observed reaction outcomes (e.g., yield or regioselectivity). chemrxiv.org

Prediction : The trained model can then be used to predict the reactivity and selectivity for new reactions, such as those involving this compound.

For example, in iridium-catalyzed C-H borylation reactions, hybrid models have successfully predicted the major site of borylation on complex molecules. acs.orgchemrxiv.org These models use DFT-calculated activation barriers, refined with machine learning, to achieve high accuracy. Such an approach could be applied to predict the selectivity of reactions involving the C-H bonds on the dodecyl chains of this compound.

| Descriptor Type | Specific Descriptor | Relevance |

|---|---|---|

| Steric | Buried Volume (%Vbur) | Quantifies steric hindrance around the boron center. |

| Electronic | NPA Charge on Boron Atom | Indicates the Lewis acidity of the borane (B79455). acs.org |

| HOMO/LUMO Energies | Relates to the molecule's ability to act as a nucleophile or electrophile. | |

| Energetic | Transition State Energy (ΔG‡) | Directly correlates with reaction rate. researchgate.net |

Future Research Directions and Emerging Applications of Tridodecylborane

Exploration of Tridodecylborane in Novel Polymerization Architectures

The long dodecyl chains of this compound could impart unique solubility and steric properties, making it an interesting candidate for specialized polymerization applications. A vintage study from 1966 noted the use of this compound in conjunction with oxygen for the polymerization of thiocarbonyl fluoride (B91410), yielding poly(thiocarbonyl fluoride). dss.go.th This historical precedent suggests a potential for this compound in initiating radical polymerizations.

Future research could delve into its role in controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgresearchgate.netsigmaaldrich.commdpi.commdpi.comnih.gov The bulky nature of the dodecyl groups might influence the kinetics and control over the polymerization process.

Data Table: Potential Polymerization Architectures for this compound

| Polymerization Technique | Potential Role of this compound | Hypothetical Outcome |

| Controlled Radical Polymerization (e.g., RAFT) | Initiator or Co-initiator | Synthesis of polymers with controlled molecular weight and narrow polydispersity, potentially with unique solubility due to the long alkyl chains. |

| Ring-Opening Polymerization (ROP) | Lewis Acid Catalyst | Polymerization of cyclic esters or ethers to produce biodegradable polyesters or polyethers. rsc.orgmdpi.comresearchgate.netresearchgate.net The Lewis acidity of the boron center could be harnessed for this purpose. |

| Ziegler-Natta Polymerization | Co-catalyst or Activator | Modification of traditional Ziegler-Natta catalyst systems for olefin polymerization, potentially influencing the properties of the resulting polyolefins. google.comchemrxiv.orgrsc.org |

Development of Advanced Catalytic Systems Incorporating this compound

The electron-deficient nature of the boron atom in this compound imparts Lewis acidic character, a property central to many catalytic processes. chemrxiv.orgnih.govnih.govacs.orgoaepublish.com While the Lewis acidity of this compound is expected to be modest compared to highly fluorinated boranes, it could find application in specific catalytic systems where milder conditions are required.

Future investigations could explore its use as a Lewis acid catalyst in organic synthesis. Furthermore, the potential for this compound to act as the Lewis acid component in Frustrated Lewis Pairs (FLPs) is an intriguing, yet unexplored, area. nih.govmdpi.comresearchgate.net The steric bulk of the three dodecyl chains could prevent the formation of a classical adduct with a bulky Lewis base, leading to FLP reactivity for the activation of small molecules.

Integration of this compound in Sustainable Chemical Processes

The principles of green chemistry encourage the use of catalysts and reagents that are efficient and minimize waste. rsc.orgupenn.edudiva-portal.orgcmu.edujournalwjarr.comdtu.dk The development of catalytic applications for this compound would align with these principles by enabling reactions to proceed under milder conditions and with higher selectivity.

A key area for future research is the potential use of this compound in the synthesis of biodegradable polymers . rsc.orgdiva-portal.orgcmu.edujournalwjarr.comdtu.dk For instance, its role as a catalyst in the ring-opening polymerization of lactide or caprolactone (B156226) could lead to the production of polylactic acid (PLA) and polycaprolactone (B3415563) (PCL), respectively.

Interdisciplinary Research involving this compound in Materials Science

The unique structure of this compound, with its long, flexible alkyl chains, suggests potential applications in materials science. These chains could impart desirable properties such as hydrophobicity, solubility in nonpolar media, and compatibility with hydrocarbon-based polymers.

Future research could investigate the incorporation of this compound into polymer blends and composites . mdpi.commdpi.comkompozit.org.trwhiterose.ac.ukbohrium.com It could potentially act as a compatibilizer or a modifier to enhance the interfacial adhesion between different polymer phases. Its long alkyl chains might also be leveraged in the creation of novel polymer nanocomposites , where it could aid in the dispersion of nanoparticles within a polymer matrix. mdpi.commdpi.comkompozit.org.trwhiterose.ac.ukbohrium.com

Unexplored Reaction Chemistry of this compound

Much of the fundamental reaction chemistry of this compound remains to be systematically investigated. While its synthesis via the reaction of a Grignard reagent with a boron trihalide is established, a comprehensive study of its reactivity profile is lacking.

One of the foundational reactions of organoboranes is hydroboration , the addition of a B-H bond across a double or triple bond. acs.orgthieme-connect.de While this compound itself does not possess a B-H bond for direct hydroboration, its precursor, dodecylborane, would. The subsequent reactions of the resulting this compound are a rich area for exploration. A known, albeit older, reaction is its transmetalation with mercury(II) acetate (B1210297).

Future research should focus on systematically exploring its reactions with a wide range of organic and inorganic substrates. Investigating its potential as a chain transfer agent in radical polymerization could also unveil new methods for controlling polymer molecular weight. acs.org

Data Table: Potential Areas of Unexplored Reactivity for this compound

| Reaction Type | Potential Reagents | Expected Outcome |

| Oxidation | Hydrogen Peroxide, Trimethylamine N-oxide | Conversion of the dodecyl groups to dodecanol. |

| Halogenation | Bromine, Iodine | Cleavage of the boron-carbon bonds to form dodecyl halides. |

| Protonolysis | Carboxylic Acids | Cleavage of the boron-carbon bonds to form dodecane. |

| Cross-Coupling Reactions | Palladium catalysts and organic halides | Formation of new carbon-carbon bonds (Suzuki-Miyaura type coupling). |

Q & A

Basic Research Questions

Q. What established synthetic protocols exist for Tridodecylborane, and how can reaction conditions be optimized for purity?

- Methodological Answer : this compound synthesis typically involves boron trifluoride etherate-mediated alkylation of borane precursors. To optimize purity, control stoichiometry (e.g., 1:3 molar ratio of borane to dodecene) and use inert atmospheres (argon/nitrogen) to prevent oxidation. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor purity using (peak ~80 ppm for trialkylboranes) and elemental analysis .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- Spectroscopy : (δ 0.8–1.5 ppm for alkyl chains), , and for boron environment analysis.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks.

- Thermal Analysis : TGA/DSC to assess thermal stability (decomposition onset ~200°C).

Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Storage : Store under argon at –20°C in flame-resistant cabinets, away from oxidizers.

- Spill Management : Neutralize spills with dry sand; avoid water to prevent exothermic reactions. Decontaminate surfaces with ethanol .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps. Compare activation energies for transmetalation steps in Suzuki-Miyaura reactions. Validate predictions with kinetic studies (e.g., variable-temperature ) and isotopic labeling (/) to track boron transfer pathways .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound in hydroboration reactions?

- Methodological Answer :

- Controlled Replication : Standardize substrate ratios (e.g., 1:1 alkene:borane), solvent polarity (THF vs. toluene), and temperature (0°C vs. RT).

- Error Analysis : Quantify batch-to-batch variability using ICP-MS for trace metal impurities.

- Meta-Analysis : Systematically review literature to identify outliers and correlate activity with crystallographic data (e.g., steric bulk vs. coordination flexibility) .

Q. How do steric and electronic effects of this compound’s alkyl chains influence its Lewis acidity?

- Methodological Answer :

- Titration Studies : Use Gutmann-Beckett method with triethylphosphine oxide (EPO) in CDCl₃. Monitor shifts to quantify Lewis acidity (Δδ > 25 ppm indicates strong acidity).

- Comparative Analysis : Synthesize analogs (e.g., tricyclohexylborane) and compare chemical shifts and reaction yields in model transformations .

Methodological Design & Data Analysis

Q. How should researchers design kinetic studies to investigate this compound’s stability under oxidative conditions?

- Methodological Answer :

- Experimental Setup : Use stopped-flow UV-Vis spectroscopy to monitor absorbance changes (λ = 300–400 nm) during air exposure.

- Data Fitting : Apply pseudo-first-order kinetics; calculate rate constants () and half-life ().

- Control Variables : Maintain consistent O₂ concentration (e.g., via gas bubbler systems) and solvent purity .

Q. What statistical approaches are suitable for analyzing batch variability in this compound synthesis?

- Methodological Answer :

- Multivariate Analysis : Use PCA (principal component analysis) to identify critical variables (e.g., reaction time, temperature).

- Quality Control Charts : Plot yield/purity data over multiple batches to detect systemic deviations.

- DOE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., 2³ design for temperature, catalyst loading, solvent volume) .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility when publishing this compound-based methodologies?

- Methodological Answer :

- Detailed Documentation : Report exact stoichiometry, solvent drying methods, and equipment calibration data.

- Data Transparency : Include raw NMR/MS files in supplementary materials and share crystallographic data via repositories (e.g., Cambridge Structural Database).

- Peer Validation : Collaborate with independent labs for cross-verification of key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.